

## A Comparative Analysis of the Safety Profiles of Pregabalin and Levetiracetam

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the safety profiles of two widely used antiepileptic drugs (AEDs), **Pregabalin** and Levetiracetam. The information presented is collated from peer-reviewed clinical trials and pharmacological studies to offer an objective overview for researchers, scientists, and professionals involved in drug development.

## **Executive Summary**

**Pregabalin** and Levetiracetam are both established as effective adjunctive therapies for partial-onset seizures, among other indications. While their efficacy is comparable in this context, their safety and tolerability profiles exhibit distinct characteristics. **Pregabalin** is frequently associated with dose-dependent central nervous system (CNS) effects such as dizziness and somnolence. Levetiracetam is also associated with CNS effects, but is notably linked to a higher incidence of behavioral and psychiatric adverse events. Both drugs have a low potential for pharmacokinetic drug-drug interactions, a favorable characteristic in patients often requiring polytherapy.

## **Data Presentation: Adverse Event Profiles**

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from a head-to-head, randomized, double-blind, non-inferiority trial comparing flexible-dose **Pregabalin** and Levetiracetam as adjunctive therapy in adult patients with refractory partial seizures.[1]



Table 1: Most Common Treatment-Emergent Adverse Events (Incidence ≥5%)

| Adverse Event   | Pregabalin (n=254) % | Levetiracetam (n=255) % |
|-----------------|----------------------|-------------------------|
| Dizziness       | 25.6                 | 14.5                    |
| Somnolence      | 18.5                 | 11.8                    |
| Headache        | 11.4                 | 13.7                    |
| Fatigue         | 7.9                  | 6.7                     |
| Nasopharyngitis | 7.5                  | 9.0                     |
| Nausea          | 5.9                  | 5.5                     |
| Irritability    | 3.5                  | 7.1                     |
| Depression      | 4.3                  | 5.1                     |

Table 2: Adverse Events Leading to Discontinuation

| Adverse Event Leading to<br>Discontinuation | Pregabalin (n=254) % | Levetiracetam (n=255) % |
|---------------------------------------------|----------------------|-------------------------|
| Any Adverse Event                           | 13.8                 | 12.2                    |
| Dizziness                                   | 4.3                  | 1.2                     |
| Somnolence                                  | 2.0                  | 0.8                     |
| Ataxia                                      | 1.2                  | 0                       |
| Depression                                  | 0.8                  | 1.2                     |
| Irritability                                | 0.4                  | 0.8                     |

## **Experimental Protocols**

The data presented above is primarily derived from a randomized, double-blind, flexible-dose, parallel-group, non-inferiority study (NCT00537238).[1][2] A summary of the key methodologies is provided below.



Objective: To compare the efficacy and safety of **Pregabalin** versus Levetiracetam as adjunctive therapy in adults with refractory partial-onset seizures.

### Study Design:

- Phase: A 6-week baseline phase to establish seizure frequency, followed by a 4-week doseescalation phase and a 12-week maintenance phase.
- Randomization: Patients were randomized in a 1:1 ratio to receive either Pregabalin or Levetiracetam.
- Blinding: The study was double-blind, with both patients and investigators unaware of the treatment allocation.
- Dosing: A flexible-dose regimen was used. Pregabalin was initiated at 150 mg/day and titrated up to a maximum of 600 mg/day. Levetiracetam was initiated at 1000 mg/day and titrated up to a maximum of 3000 mg/day. Dosing adjustments were based on the investigator's clinical judgment of efficacy and tolerability.

### Patient Population:

- Inclusion Criteria: Adults (≥18 years) with a diagnosis of epilepsy with partial-onset seizures, with or without secondary generalization, who were inadequately controlled by one to three concomitant AEDs.[2]
- Exclusion Criteria: History of psychogenic non-epileptic seizures, rapidly progressive neurological disease, or significant unstable medical conditions.

### Adverse Event Monitoring:

- Treatment-emergent adverse events were systematically recorded at each study visit.
- Investigators assessed the severity and relationship of the adverse events to the study medication.
- Spontaneous reports from patients were also documented.



# Mandatory Visualizations Signaling Pathways

The distinct safety profiles of **Pregabalin** and Levetiracetam can be attributed to their unique mechanisms of action.







Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Efficacy and safety of pregabalin versus levetiracetam as adjunctive therapy in patients with partial seizures: a randomized, double-blind, noninferiority trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety Profiles of Pregabalin and Levetiracetam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679071#a-comparative-study-of-the-safety-profiles-of-pregabalin-and-levetiracetam]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com